2-(2-Methylpropylidene)cyclopentan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropylidene)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(2)6-8-4-3-5-9(8)10/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSRLAIHCZNDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338400 | |
| Record name | Cyclopentanone, 2-(2-methylpropylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16856-72-7 | |
| Record name | Cyclopentanone, 2-(2-methylpropylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Cyclopentanone Chemistry
The foundational structure of 2-(2-Methylpropylidene)cyclopentan-1-one is the cyclopentanone (B42830) ring. Cyclopentanone, a five-membered cyclic ketone, is a versatile and widely used compound in various chemical industries. nbinno.com It is a colorless liquid with the chemical formula (CH₂)₄CO. wikipedia.org The cyclopentanone framework is a common motif in natural products and serves as a crucial intermediate in the synthesis of pharmaceuticals and fragrances. nbinno.comwikipedia.org For instance, it is a precursor to jasmone and related fragrance components. wikipedia.org The reactivity of the cyclopentanone ring, particularly at the α-carbons adjacent to the carbonyl group, allows for a wide range of chemical modifications, making it a valuable starting material in organic synthesis.
| Property | Value |
| Chemical Formula | C₅H₈O |
| Molar Mass | 84.12 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 130.6 °C |
| Melting Point | -58.2 °C |
| Density | 0.95 g/cm³ |
A summary of the physical and chemical properties of Cyclopentanone.
Significance of Alpha Alkylidenecyclopentanones in Synthetic Methodologies
The introduction of an alkylidene group at the α-position of cyclopentanone (B42830), as seen in 2-(2-Methylpropylidene)cyclopentan-1-one, creates an α,β-unsaturated ketone, also known as an enone. This functional group is of paramount importance in synthetic organic chemistry due to its dual reactivity. The conjugated system allows the carbonyl group to withdraw electron density from the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate addition or Michael reaction.
Furthermore, the double bond of the enone system can participate in various cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. The cyclopentenone unit is recognized as a powerful synthon for the synthesis of a variety of bioactive molecules. acs.org The specific substitution pattern of the alkylidene group can influence the steric and electronic properties of the enone, thereby modulating its reactivity and allowing for fine-tuning of synthetic outcomes.
Overview of Current Research Trends Pertaining to 2 2 Methylpropylidene Cyclopentan 1 One
Strategic Approaches to Carbon-Carbon Bond Formation
Enolate-Based Condensation Reactions
Enolate chemistry provides the most traditional and direct route to α,β-unsaturated carbonyl compounds. By generating an enolate from cyclopentanone (B42830), a nucleophilic α-carbon is created, which can then attack an appropriate electrophile, such as an aldehyde, to initiate the bond-forming process.
The most direct synthesis of this compound involves a condensation reaction between cyclopentanone and isobutyraldehyde (B47883) (2-methylpropanal). This reaction falls under the category of a crossed Aldol condensation. isca.meyoutube.com
In a typical procedure, the enolate of cyclopentanone is generated using a base and subsequently reacts with the carbonyl group of isobutyraldehyde. The resulting β-hydroxy ketone (the aldol addition product) readily undergoes dehydration, often under the reaction conditions or upon acidic workup, to yield the final α,β-unsaturated ketone product. youtube.com To prevent the undesired self-condensation of isobutyraldehyde, which also possesses α-hydrogens, a directed aldol approach is often employed. This involves the pre-formation of the cyclopentanone enolate using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures before the slow addition of isobutyraldehyde. masterorganicchemistry.com
The Knoevenagel condensation is a related reaction that involves an active methylene (B1212753) compound reacting with a ketone or aldehyde. wikipedia.orgresearchgate.net While the direct reaction of cyclopentanone and isobutyraldehyde is technically an Aldol condensation, Knoevenagel principles are applied in similar syntheses where the electrophilicity of the carbonyl or the nucleophilicity of the enolate is enhanced by catalysts. researchgate.net The reaction is typically catalyzed by a weak base, such as an amine, which facilitates enolate formation without promoting significant self-condensation. wikipedia.org
| Catalyst/Base | Solvent | Typical Conditions | Outcome |
| NaOH / KOH | Ethanol / Water | Room Temp to Reflux | Standard Aldol condensation; risk of self-condensation. |
| LDA | THF / Hexane | -78 °C to 0 °C | Directed Aldol; favors crossed product, minimizes side reactions. masterorganicchemistry.com |
| Piperidine / Acetic Acid | Benzene / Toluene | Reflux with Dean-Stark trap | Knoevenagel-type conditions; drives reaction toward dehydrated product. nih.gov |
| Lewis Acids (e.g., TiCl₄, ZrCl₄) | Dichloromethane | Low Temperature | Catalyzes addition and facilitates dehydration. google.com |
While direct condensation is common, an alternative enolate-based strategy involves alkylation followed by an elimination step. However, a more modern approach focuses on catalytic enhancements of the condensation reaction itself. The use of Lewis acids or organocatalysts can improve reaction efficiency, yield, and selectivity.
For instance, a Lewis acid catalyst can coordinate to the carbonyl oxygen of isobutyraldehyde, increasing its electrophilicity and making it more susceptible to attack by the weakly nucleophilic enol of cyclopentanone. This avoids the need for strong bases to generate a high concentration of the enolate. google.com
Enolate alkylation is a fundamental method for creating carbon-carbon bonds adjacent to a carbonyl group. researchgate.net In a hypothetical multi-step synthesis of the target compound, one could form the enolate of cyclopentanone and react it with an electrophile that introduces the isobutyl group with a leaving group at the appropriate position, followed by elimination to form the double bond. However, for forming an exocyclic alkene, condensation reactions are generally more direct and efficient.
| Catalytic System | Principle of Enhancement | Advantages |
| Lewis Acids (e.g., TiCl₄, AlCl₃) | Activation of the aldehyde carbonyl group, enhancing its electrophilicity. | Milder conditions than strong bases; can promote dehydration. google.com |
| Proline (Organocatalysis) | Formation of an enamine intermediate from cyclopentanone, which acts as a nucleophile. | Avoids harsh acidic or basic conditions; potential for enantioselectivity. |
| Phase-Transfer Catalysis | Facilitates the reaction between an aqueous base and an organic substrate. | Improved reaction rates and yields in biphasic systems. |
Transition Metal-Catalyzed Coupling Strategies
Transition metal catalysis offers powerful and versatile methods for forming carbon-carbon bonds, providing alternatives to traditional enolate chemistry. nih.govresearchgate.net These strategies often involve the creation of an organometallic species that can be coupled with a suitable partner to form the desired product with high precision.
A robust strategy for synthesizing 2-alkylidene cyclopentanones involves the transition metal-catalyzed cross-coupling of a cyclopentenyl-derived electrophile with an organometallic nucleophile. A common approach is to convert cyclopentanone into its corresponding enol triflate (a vinyl triflate). This transforms the enolate into a stable, well-defined electrophile suitable for cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions. researchgate.netmdpi.com
For the synthesis of this compound, the enol triflate of cyclopentanone would be coupled with an organometallic reagent containing the isobutylidene group. For example, in a Suzuki coupling, an isobutenylboronic acid or ester could be used. The reaction is typically catalyzed by a palladium(0) complex with appropriate phosphine (B1218219) ligands.
Synthetic Sequence:
Enol Triflate Formation: Cyclopentanone is deprotonated with a base (e.g., LDA or KHMDS) to form the enolate, which is then trapped with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) to yield 1-cyclopentenyl triflate.
Cross-Coupling: The resulting enol triflate is reacted with an isobutenyl organometallic reagent (e.g., a boronic acid, stannane, or organozinc reagent) in the presence of a palladium or nickel catalyst to form the exocyclic double bond. beilstein-journals.org
| Reaction Name | Catalyst | Nucleophile (Isobutylidene Source) | Key Features |
| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Isobutenylboronic acid/ester | Mild conditions; high functional group tolerance; boronic acids are often stable. |
| Stille Coupling | Pd(PPh₃)₄ | Isobutenyltributylstannane | Effective for a wide range of substrates; stoichiometric tin byproducts can be toxic. |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | 2-Methylpropene | An alternative approach involving the coupling of an aryl/vinyl halide with an alkene. Less direct for this specific transformation. |
| Negishi Coupling | Pd or Ni catalyst | Isobutenylzinc halide | Highly reactive organozinc reagents; sensitive to air and moisture. |
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the exchange of substituents between different olefins catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum (Schrock catalysts). organic-chemistry.orgharvard.edu
A potential, though less direct, application to form the target compound would be through a cross-metathesis (CM) reaction. sigmaaldrich.comnih.gov This strategy would involve reacting an existing exocyclic olefin with another olefin to exchange alkylidene fragments. For instance, 2-methylenecyclopentan-1-one could undergo cross-metathesis with 3-methyl-1-butene. The reaction equilibrium would ideally be driven by the release of a volatile byproduct like ethylene (B1197577).
However, the synthesis of the 2-methylenecyclopentan-1-one starting material and the selectivity of the subsequent metathesis reaction present significant challenges. Catalyst choice is critical, with second and third-generation Grubbs catalysts showing greater stability and functional group tolerance. nih.gov Ring-closing metathesis (RCM) is another major application but is used to form the ring itself rather than an exocyclic bond on a pre-formed ring. sigmaaldrich.com
| Catalyst | Description | Typical Applications |
| Grubbs 1st Generation | Ru-based catalyst with tricyclohexylphosphine (B42057) ligands. | General purpose, particularly for RCM of less-hindered dienes. harvard.edu |
| Grubbs 2nd Generation | One phosphine ligand is replaced by an N-heterocyclic carbene (NHC). | Higher activity, better thermal stability, and broader substrate scope. nih.gov |
| Hoveyda-Grubbs Catalysts | A chelating isopropoxystyrene ligand replaces a phosphine, enhancing stability. | Highly stable and can be recycled; excellent for cross-metathesis. sigmaaldrich.com |
| Schrock Catalyst | Molybdenum-based alkylidene complex. | Very high activity, especially for sterically hindered or electron-deficient olefins. organic-chemistry.org |
Cyclization Reactions Leading to the Cyclopentanone Core
The formation of the central five-membered ring is a critical step in the synthesis of this compound. Advanced strategies have moved beyond simple intermolecular reactions to more controlled and efficient intramolecular cyclizations.
Intramolecular Annulation Strategies
Intramolecular annulation, the formation of a ring from a single molecule, offers a powerful approach to constructing the cyclopentanone skeleton. One such advanced method involves the intramolecular capture of vinyl cations by pendent alkenes. This strategy allows for the synthesis of substituted α-alkylidene cyclopentenones, which are structurally related to the target compound.
The process typically begins with a β-hydroxy-α-diazoketone precursor. Treatment with a Lewis acid facilitates the elimination of the hydroxyl group and the loss of molecular nitrogen, generating a reactive vinyl cation intermediate. This cation can then be trapped by a nearby alkene within the same molecule to form the five-membered ring. The yield and outcome of this reaction are highly dependent on the stability of the vinyl cation, which is influenced by substituents on the precursor molecule. Sterically hindered and electron-rich aryl rings on the precursor have been shown to provide higher yields of the desired α-alkylidene cyclopentenones.
| Precursor Substituent (Aryl Group) | Reaction Conditions | Yield of α-Alkylidene Cyclopentenone (%) |
|---|---|---|
| Phenyl | Sc(OTf)3, Toluene, 25°C | 51% |
| 4-Methoxyphenyl | Sc(OTf)3, Toluene, 25°C | 75% |
| 2,4,6-Trimethylphenyl (Mesityl) | Sc(OTf)3, Toluene, 25°C | 93% |
| 4-Chlorophenyl | Sc(OTf)3, Toluene, 25°C | 40% |
Ring-Closing Metathesis in Cyclopentanone Ring Formation
Ring-Closing Metathesis (RCM) is a prominent and versatile reaction in organic synthesis for the formation of unsaturated rings. wikipedia.org The reaction utilizes metal-based catalysts, most notably those containing ruthenium (Grubbs' catalysts), to facilitate the intramolecular reaction between two terminal alkenes, resulting in a cycloalkene and a volatile ethylene byproduct. wikipedia.org This process is a key strategy for forming rings of various sizes, including five-membered rings. wikipedia.orgorganic-chemistry.org
The general mechanism involves the formation of a metal-alkylidene complex, which then undergoes a [2+2] cycloaddition with one of the alkene moieties in the substrate to form a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org This intermediate then fragments to release the catalyst and form the new double bond of the cyclic product. The key advantage of RCM is its high functional group tolerance, allowing it to be used on complex molecules that may contain ketones, esters, and alcohols.
While direct RCM to form this compound is not the most common route, the methodology can be applied to acyclic diene precursors that contain a ketone or a protected ketone functionality. For instance, a diene-containing ketone can undergo cyclization to yield a cyclopentenone core, which can then be further modified. The compatibility of modern metathesis catalysts with ketone functionalities has been demonstrated in the synthesis of macrocyclic ketones like civetone, where a diyne precursor containing a ketone was successfully cyclized using a molybdenum- or tungsten-based catalyst.
Stereoselective Synthesis of this compound Analogues
Achieving stereochemical control is a central goal in modern organic synthesis. For analogues of this compound that possess stereocenters or geometric isomers, stereoselective methods are essential.
Chiral Auxiliary-Mediated Approaches
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. This strategy is highly effective for synthesizing enantiomerically pure compounds.
In the context of cyclopentanone synthesis, a chiral auxiliary can be attached to a precursor molecule to direct cyclization or functionalization steps. For example, auxiliaries derived from natural products like D-glucose have been used in enantioselective syntheses of cross-conjugated cyclopentenones. By attaching such an auxiliary to an allene (B1206475) precursor, a subsequent cyclization reaction can proceed with high diastereoselectivity, ultimately affording a chiral cyclopentenone after removal of the auxiliary.
| Chiral Auxiliary Type | Reaction Class | Typical Diastereomeric Excess (d.e.) |
|---|---|---|
| Oxazolidinones (Evans Auxiliaries) | Aldol, Alkylation, Acylation | >95% |
| Camphorsultam | Diels-Alder, Michael Addition | >90% |
| Pseudoephedrine Amides | α-Alkylation of Carboxylic Acids | >98% |
| Sugar-derived Auxiliaries | Cyclopentannelation | Variable, can be high |
Asymmetric Catalysis in Exocyclic Double Bond Formation
The exocyclic double bond in 2-alkylidenecyclopentanones is typically formed via an aldol condensation reaction between cyclopentanone and an appropriate aldehyde (in this case, isobutyraldehyde). researchgate.net While the target compound itself does not exhibit E/Z isomerism, many of its analogues do. Asymmetric catalysis of this aldol reaction can provide stereocontrol.
Organocatalysis, particularly using chiral secondary amines like proline and its derivatives, has emerged as a powerful tool for asymmetric aldol reactions. tcichemicals.com The catalyst reacts with the ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde with high facial selectivity, dictated by the catalyst's stereochemistry. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone with a specific geometric configuration (E or Z). This method allows for the direct, enantioselective synthesis of a wide range of chiral 2-alkylidenecyclopentanone analogues from simple starting materials. tcichemicals.com
Diastereoselective Control in Precursor Synthesis
Controlling the stereochemistry of the acyclic or cyclic precursors is another crucial strategy. By establishing stereocenters early in the synthetic sequence, their relative and absolute configurations can direct the formation of subsequent stereocenters.
A notable example is the dual Lewis acid-catalyzed [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes to form highly functionalized cyclopentanones. In this approach, two different Lewis acids are used to activate the cyclopropane (B1198618) and the ketene (B1206846) components independently. This dual activation allows the cycloaddition to proceed with exceptional levels of diastereoselectivity and enantioselectivity, often yielding products with greater than 99% enantiomeric excess (e.e.). The relative stereochemistry of the substituents on the final cyclopentanone ring is precisely controlled by the concerted, asynchronous nature of the cycloaddition. This method provides a powerful means of synthesizing complex cyclopentanone precursors with multiple, well-defined stereocenters. rsc.org
| Cyclopropane Substituent | Ketene Substituent | Catalyst System | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Phenyl | Methyl | InBr3 / EtAlCl2 | >20:1 | 99% |
| 4-Bromophenyl | Methyl | InBr3 / EtAlCl2 | >20:1 | 98% |
| 2-Naphthyl | Methyl | InBr3 / EtAlCl2 | >20:1 | 98% |
| Phenyl | Ethyl | InBr3 / EtAlCl2 | >20:1 | 99% |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound offers significant environmental and economic advantages over traditional methods, which often rely on stoichiometric bases and volatile organic solvents.
Solvent-Free Reaction Conditions
Eliminating organic solvents is a cornerstone of green synthesis, as they are major contributors to chemical waste and environmental pollution. For the aldol condensation yielding this compound, solvent-free approaches have demonstrated considerable promise. These reactions are often facilitated by grinding the reactants with a solid catalyst or through the use of microwave irradiation.
One effective solvent-free method involves the Claisen-Schmidt condensation, a type of crossed-aldol reaction, where solid reactants are ground together with a catalytic amount of a solid base, such as sodium hydroxide (B78521) (NaOH). nih.govrsc.org This technique, known as mechanochemistry, can lead to the formation of the desired product in high yields without the need for a reaction solvent. nih.gov The intimate mixing of the solid reactants can lower their melting points, creating a liquid eutectic mixture in which the reaction proceeds. scranton.edu
Natural clay-based catalysts have also been successfully employed in the solvent-free aldol condensation of cyclopentanone. researchgate.netchegg.com These catalysts can be modified to possess both acidic and basic sites, which work synergistically to promote the reaction. researchgate.net For instance, a sulfonic acid-modified attapulgite (B1143926) clay (SO3H-APG) has shown high catalytic activity under solvent-free conditions, achieving significant conversion of cyclopentanone. researchgate.netd-nb.info
Table 1: Comparison of Reaction Conditions for Aldol Condensation
| Method | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Grinding | Solid NaOH (20 mol%) | None | Room Temp. | High (96-98% for analogues) | nih.gov |
| Clay Catalysis | SO3H-APG | None | 150 °C | 85.5% Conversion | researchgate.netd-nb.info |
This table is generated based on data from analogous reactions and demonstrates the viability of solvent-free approaches.
Catalytic Efficiency and Reusability
The development of heterogeneous catalysts is a key area of research for greening the synthesis of this compound. Unlike homogeneous catalysts, heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), which allows for easy separation and recovery from the reaction mixture. This simplifies product purification and, crucially, allows the catalyst to be reused over multiple reaction cycles, reducing waste and cost.
A variety of solid catalysts have been investigated for aldol condensations involving cyclopentanone, including:
Hydrotalcites : These layered double hydroxides, particularly calcined Mg-Al hydrotalcites, have demonstrated high activity and selectivity in the aldol condensation of cyclopentanone with aliphatic aldehydes like valeraldehyde. asianpubs.orgabo.fi Their basic and acidic sites are believed to work in concert to facilitate the reaction. asianpubs.org
Metal Oxides : Mixed metal oxides, such as FeO–MgO, have been used as catalysts, showing good yields for the desired cross-condensation product. researchgate.netresearchgate.net The catalytic performance is often linked to the presence of an optimal amount of strong basic sites. researchgate.net
Zeolites : These microporous aluminosilicate (B74896) minerals can be modified, for example with caesium, to act as basic catalysts. While their activity can be lower than other options for this specific type of condensation, they remain an area of interest due to their structural stability. chegg.com
The ability to recycle these catalysts is a significant advantage. For example, studies on clay-based catalysts have shown excellent stability in long-term and recycling runs. researchgate.net Similarly, hydrotalcite catalysts can often be regenerated and reused with minimal loss of activity.
Table 2: Catalyst Reusability in Aldol Condensation of Cyclopentanone with an Aliphatic Aldehyde
| Cycle | Conversion (%) | Selectivity to α,β-Unsaturated Ketone (%) |
|---|---|---|
| 1 | 93 | 90 |
| 2 | 91 | 89 |
| 3 | 90 | 89 |
This interactive table is based on representative data for hydrotalcite catalysts in similar aldol condensations, illustrating the potential for catalyst reuse. asianpubs.orgabo.fi
Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. chegg.com The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 researchgate.net
The aldol condensation reaction to form this compound from cyclopentanone and isobutyraldehyde is inherently atom-economical. The only byproduct is a single molecule of water, which is formed during the dehydration of the initial aldol addition product to create the α,β-unsaturated system.
The balanced chemical equation is: C₅H₈O (Cyclopentanone) + C₄H₈O (Isobutyraldehyde) → C₉H₁₄O (this compound) + H₂O (Water)
To calculate the atom economy:
Molecular Weight of Cyclopentanone (C₅H₈O) = 84.12 g/mol
Molecular Weight of Isobutyraldehyde (C₄H₈O) = 72.11 g/mol
Molecular Weight of this compound (C₉H₁₄O) = 138.21 g/mol
Calculation: % Atom Economy = [138.21 / (84.12 + 72.11)] x 100 % Atom Economy = [138.21 / 156.23] x 100 % Atom Economy ≈ 88.5%
This high atom economy of approximately 88.5% signifies that the vast majority of the atoms from the starting materials are incorporated into the desired product, making the aldol condensation an efficient and green synthetic route from this perspective. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Attapulgite |
| Caesium |
| Cyclopentanone |
| Isobutyraldehyde |
| Magnesium |
| Sodium Hydroxide |
| Valeraldehyde |
Reactions at the Alpha,Beta-Unsaturated Ketone System
The core reactivity of this compound is centered on its α,β-unsaturated ketone moiety, also known as an enone. This system possesses two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the exocyclic double bond. Nucleophiles can attack either of these sites, leading to two primary modes of addition: 1,2-addition to the carbonyl group or 1,4-conjugate addition across the enone system.
Nucleophilic Addition Reactions (1,4- and 1,2-Additions)
Nucleophilic addition is a fundamental reaction class for α,β-unsaturated ketones. The pathway followed (1,2- vs. 1,4-addition) is largely determined by the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles preferring 1,4-addition. youtube.comyoutube.com
1,2-Addition: This reaction involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. It is a kinetically controlled process, often favored by highly reactive, charge-dense ("hard") nucleophiles such as organolithium and Grignard reagents. youtube.commasterorganicchemistry.com The initial product is a tetrahedral alkoxide intermediate, which upon protonation yields an allylic alcohol.
1,4-Conjugate Addition (Michael Addition): This is a thermodynamically controlled process where a nucleophile attacks the β-carbon of the conjugated system. masterorganicchemistry.com This pathway is preferred by less reactive, more polarizable ("soft") nucleophiles like organocuprates (Gilman reagents), enamines, and stabilized enolates. masterorganicchemistry.commdpi.comresearchgate.net The reaction proceeds through an enolate intermediate, which is then protonated at the α-carbon to yield the saturated ketone product. youtube.com
The competition between 1,2- and 1,4-addition pathways is a key aspect of the chemoselectivity in reactions of this compound. The regioselectivity is dictated by the specific electrophilic carbon (carbonyl vs. β-carbon) that is attacked. dalalinstitute.com
The choice of nucleophile is the primary determinant of the reaction outcome. Hard nucleophiles, which are under kinetic control, react faster at the more polarized carbonyl carbon (1,2-addition). Soft nucleophiles, which tend to form more stable products, favor the thermodynamically controlled 1,4-addition pathway. masterorganicchemistry.com
| Nucleophile Type | Example Reagent | Expected Major Product | Rationale |
|---|---|---|---|
| Hard Nucleophile | Isobutylmagnesium bromide (i-BuMgBr) | 1,2-Addition Product (Allylic Alcohol) | Kinetically controlled, rapid attack at the highly electrophilic carbonyl carbon. |
| Soft Nucleophile | Lithium diisobutylcuprate (i-Bu₂CuLi) | 1,4-Addition Product (Saturated Ketone) | Thermodynamically controlled, formation of a more stable ketone product. |
| Stabilized Enolate | Diethyl malonate (with catalytic base) | 1,4-Addition Product (Michael Adduct) | Classic Michael donor, favors conjugate addition. |
| Amine | Piperidine | 1,4-Addition Product | Nitrogen nucleophiles typically undergo conjugate addition to enones. |
When a nucleophile adds to the α,β-unsaturated system of this compound, new stereocenters can be created. The stereochemical outcome depends on the facial selectivity of the nucleophilic attack.
In a 1,4-conjugate addition, the nucleophile attacks the planar C=C double bond. The approach of the nucleophile can occur from either the top face or the bottom face of the exocyclic double bond relative to the plane of the cyclopentanone ring. Steric hindrance often dictates the preferred face of attack. For this compound, the cyclopentanone ring may sterically hinder one face, leading to a diastereoselective addition. The subsequent protonation of the enolate intermediate can also be stereoselective, potentially creating a second stereocenter at the α-carbon. masterorganicchemistry.com
In a 1,2-addition, the nucleophile attacks the trigonal planar carbonyl carbon. If the two faces of the carbonyl are not sterically or electronically equivalent, a mixture of diastereomers can be formed. academie-sciences.fr The presence of the adjacent bulky 2-methylpropylidene group would likely influence the trajectory of the incoming nucleophile, leading to a preferential attack from the less hindered face.
Cycloaddition Reactions
The electron-deficient alkene component of this compound makes it an excellent partner in various cycloaddition reactions. These pericyclic reactions are powerful tools for constructing cyclic structures with high stereocontrol. libretexts.org
In the context of a Diels-Alder reaction, this compound acts as a dienophile ("diene-loving" component). This [4+2] cycloaddition involves the reaction of the enone with a conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction is typically concerted and proceeds through a cyclic transition state. libretexts.org
The reactivity of the dienophile is enhanced by the electron-withdrawing carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.comlibretexts.org This facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. openstax.org
Stereochemistry and Regioselectivity:
Stereospecificity: The stereochemistry of the dienophile is retained in the product. libretexts.org
Endo Rule: When the dienophile reacts with a cyclic diene (e.g., cyclopentadiene), the formation of the endo product is generally favored over the exo product. libretexts.org This preference is attributed to favorable secondary orbital interactions in the transition state. libretexts.org
Regioselectivity: When an unsymmetrical diene reacts with the dienophile, the regiochemistry is governed by the electronic properties of the substituents on the diene.
| Diene | Expected Product Type | Key Stereochemical Feature |
|---|---|---|
| 1,3-Butadiene | Substituted cyclohexene | Creates a spirocyclic system with new stereocenters. |
| Cyclopentadiene | Bicyclic adduct (norbornene derivative) | The endo isomer is expected to be the major product. sciforum.net |
| Danishefsky's Diene | Functionalized cyclohexenone | Regioselective addition leading to a highly functionalized product after hydrolysis. |
The double bond of this compound can also serve as a dipolarophile in 1,3-dipolar cycloadditions. This reaction involves a 1,3-dipole, a molecule with a 4π-electron system distributed over three atoms, reacting with the 2π-electron system of the enone to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnih.gov This type of reaction is also known as the Huisgen cycloaddition. organic-chemistry.orgnih.gov
Common 1,3-dipoles include azides, nitrile oxides, and nitrones. youtube.com The reaction is concerted and stereospecific, meaning the stereochemistry of the alkene is preserved in the product. wikipedia.org The regioselectivity of the addition is controlled by both steric and electronic factors, specifically the frontier molecular orbital (HOMO-LUMO) interactions between the 1,3-dipole and the dipolarophile. organic-chemistry.org
| 1,3-Dipole | Example Reagent | Expected Heterocyclic Product |
|---|---|---|
| Azide | Phenyl azide | Triazoline ring fused in a spiro fashion. |
| Nitrile Oxide | Benzonitrile oxide | Isoxazoline ring fused in a spiro fashion. |
| Nitrone | C-Phenyl-N-methylnitrone | Isoxazolidine ring fused in a spiro fashion. |
Reduction Methodologies and Stereochemical Control
The reduction of α,β-unsaturated ketones like this compound can be directed towards either the carbonyl group (1,2-reduction) to yield an allylic alcohol, or the carbon-carbon double bond (1,4-reduction or conjugate reduction) to produce a saturated ketone. bham.ac.uk The choice of reducing agent and reaction conditions is crucial for achieving this selectivity.
The selective 1,2-reduction of the carbonyl group in the presence of a conjugated double bond can be achieved using specific metal hydride reagents. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in an alcohol solvent (typically methanol), is a highly effective method for this transformation. wikipedia.orgthermofisher.comchem-station.comyoutube.com The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating a "hard" hydride attack at the carbonyl carbon. wikipedia.org This approach effectively suppresses the competing 1,4-addition. The resulting product from the Luche reduction of this compound would be 2-(2-methylpropylidene)cyclopentan-1-ol.
The stereochemical outcome of the reduction of the carbonyl group in cyclic systems is influenced by steric factors. The hydride can approach from either the less hindered or the more hindered face of the cyclopentanone ring, leading to a mixture of diastereomeric alcohols.
| Substrate Analogue | Reagents and Conditions | Product | Yield | Observations |
|---|---|---|---|---|
| (+)-Carvone | CeCl₃·7H₂O, NaBH₄, MeOH, 0 °C | (+)-cis-Carveol | High | Highly selective 1,2-reduction. nih.gov |
| α,β-Unsaturated Ketone | NaBH₄, CeCl₃·7H₂O, MeOH | Allylic Alcohol | High | General method for selective 1,2-reduction. thermofisher.com |
Conjugate reduction, or 1,4-addition of a hydride, selectively reduces the exocyclic double bond of this compound to yield the corresponding saturated ketone, 2-(2-methylpropyl)cyclopentan-1-one. This transformation can be accomplished through several methods, including the use of organocuprates (Gilman reagents) and catalytic hydrogenation. nih.govmasterorganicchemistry.com
Organocuprates, such as lithium dimethylcuprate (LiCu(CH₃)₂), are soft nucleophiles that preferentially attack the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com The resulting enolate intermediate is then protonated during workup to give the saturated ketone.
Catalytic hydrogenation with a heterogeneous catalyst like palladium on carbon (Pd/C) can also be employed. However, over-reduction to the saturated alcohol is a potential side reaction. The stereochemistry of the newly formed stereocenter at the α-position is dependent on the direction of hydrogen delivery from the catalyst surface, which is often influenced by the steric environment of the substrate. Asymmetric conjugate reduction can be achieved using chiral catalysts, providing control over the enantioselectivity of the product. nih.gov
| Substrate Analogue | Reagents and Conditions | Product | Yield | Observations |
|---|---|---|---|---|
| α,β-Unsaturated Ketone | (R₂CuLi), then H₃O⁺ | Saturated Ketone | Good to excellent | General method for 1,4-addition. masterorganicchemistry.com |
| 2-Cyclopentenone | H₂, Pd/C, EtOH | Cyclopentanone | High | Potential for over-reduction. |
| Acyclic α,β-Unsaturated Ketone | Chiral Copper Catalyst, HSi(OEt)₃ | Chiral Saturated Ketone | High yield, high ee | Example of asymmetric conjugate reduction. nih.gov |
Reactions Involving the Cyclopentanone Ring
Beyond the functional groups directly involved in the conjugated system, the cyclopentanone ring itself can undergo a variety of transformations.
The α-protons of the cyclopentanone ring in this compound are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to α-functionalization. chemistrysteps.commasterorganicchemistry.com
A common reaction is α-alkylation, where the enolate is treated with an alkyl halide in an SN2 reaction. chemistrysteps.commasterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones, although in the case of this compound, deprotonation is expected to occur at the C5 position. The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate. chemistrysteps.com
| Substrate Analogue | Reagents and Conditions | Product | Yield | Observations |
|---|---|---|---|---|
| 2-Methylcyclohexanone | 1. LDA, THF, -78 °C; 2. CH₃I | 2,6-Dimethylcyclohexanone | Mixture of isomers | Demonstrates alkylation of a kinetic enolate. libretexts.org |
| Cyclopentanone | 1. LDA, THF; 2. RX | 2-Alkylcyclopentanone | Variable | General α-alkylation. chemistrysteps.com |
The cyclopentanone ring can be expanded to a cyclohexanone (B45756) ring through various methodologies. One classic method is the Tiffeneau-Demjanov rearrangement. wikipedia.orgorganicreactions.orgnumberanalytics.com This reaction sequence typically involves the formation of a cyanohydrin from the ketone, followed by reduction of the nitrile to a primary amine, and subsequent treatment with nitrous acid to induce a ring expansion via a diazonium ion intermediate.
Palladium-catalyzed ring expansion of 1-(1-alkynyl)cyclobutanols provides a modern route to 2-alkylidenecyclopentanones, which could be a synthetic approach to the title compound and its derivatives. nih.gov While not a direct reaction of the pre-formed cyclopentanone, it highlights a relevant synthetic strategy.
Ring contraction methodologies are less common for simple cyclopentanones but can be achieved through specific rearrangements, such as the Favorskii rearrangement of α-haloketones, though this would require prior functionalization of the ring.
| Reaction Type | Starting Material Type | Reagents and Conditions | Product Type | Observations |
|---|---|---|---|---|
| Tiffeneau-Demjanov Rearrangement | Cyclic Ketone | 1. KCN, H⁺; 2. LiAlH₄; 3. NaNO₂, H⁺ | Ring-Expanded Ketone | Classic one-carbon ring expansion. wikipedia.orgorganicreactions.orgnumberanalytics.com |
| Palladium-Catalyzed Ring Expansion | 1-(1-Alkynyl)cyclobutanol | Pd(OAc)₂, PPh₃, Aryl/Vinyl Halide | 2-Alkylidenecyclopentanone | Modern synthetic route. nih.gov |
The cyclopentanone ring and the exocyclic double bond are susceptible to various oxidative and reductive transformations.
The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. For this compound, the more substituted carbon (C2) would be expected to migrate, leading to a seven-membered lactone.
The exocyclic double bond can undergo oxidative cleavage through ozonolysis. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield cyclopentane-1,2-dione and isobutyraldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acid from the aldehyde fragment.
Alternatively, the double bond can be dihydroxylated using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412). The resulting diol can then be cleaved with periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) to give the same cleavage products as ozonolysis with a reductive workup. libretexts.orgyoutube.com
| Reaction Type | Substrate Analogue | Reagents and Conditions | Product Type | Observations |
|---|---|---|---|---|
| Baeyer-Villiger Oxidation | Cyclopentanone | m-CPBA | δ-Valerolactone | Oxygen insertion to form a lactone. organic-chemistry.org |
| Ozonolysis (Reductive Workup) | Alkene | 1. O₃; 2. DMS or Zn/H₂O | Aldehydes/Ketones | Cleavage of the C=C bond. youtube.commasterorganicchemistry.comlibretexts.orgyoutube.com |
| Dihydroxylation/Oxidative Cleavage | Alkene | 1. OsO₄ (cat.), NMO; 2. HIO₄ | Aldehydes/Ketones | Alternative to ozonolysis. libretexts.orgyoutube.com |
Mechanistic Investigations of Key Reactions
The elucidation of reaction mechanisms is a cornerstone of organic chemistry, providing a detailed, step-by-step description of how reactants are converted into products. For a compound like this compound, which features both a ketone and a conjugated α,β-unsaturated system, mechanistic studies would focus on reactions such as nucleophilic conjugate addition (Michael addition), cycloadditions, and reductions. Understanding these mechanisms involves a combination of kinetic studies, computational analysis of transition states, and isotopic labeling experiments.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding reaction mechanisms as they provide quantitative data on how the rate of a reaction is affected by changes in concentration of reactants, catalysts, and temperature. For transformations involving this compound, determining the rate law is the first step. For instance, in a Michael addition reaction with a nucleophile (Nu-), the general reaction would be:
This compound + Nu- → Product
A kinetic study would systematically vary the concentrations of the ketone and the nucleophile to determine the order of the reaction with respect to each reactant. The rate law would take the form:
Rate = k[this compound]^x[Nu-]^y
where k is the rate constant, and x and y are the reaction orders. The values of x and y provide crucial information about the number of molecules of each reactant involved in the rate-determining step of the reaction.
Table 1: Hypothetical Kinetic Data for the Michael Addition to this compound
| Experiment | [Ketone] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
This table illustrates the type of data that would be collected. In this hypothetical case, doubling the ketone concentration doubles the rate (first order), while doubling the nucleophile concentration quadruples the rate (second order).
Furthermore, the effect of temperature on the rate constant k can be studied to determine the activation energy (Ea) of the reaction using the Arrhenius equation. A lower activation energy would imply a faster reaction rate.
Transition State Analysis and Reaction Coordinate Mapping
While kinetic studies provide experimental evidence for the mechanism, computational chemistry offers a theoretical lens to visualize the reaction pathway. Transition state analysis, often performed using Density Functional Theory (DFT), allows for the calculation of the geometries and energies of the reactants, products, and the high-energy transition state that connects them.
A reaction coordinate map, or potential energy surface, plots the energy of the system as it progresses from reactants to products. The peak of this profile corresponds to the transition state. For a reaction of this compound, such an analysis would reveal whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism. In a stepwise mechanism, one or more intermediates would be present as valleys on the reaction coordinate.
Computational models can also provide insights into the stereochemistry of the reaction by comparing the activation energies of different pathways leading to different stereoisomers. The pathway with the lower activation energy is generally the favored one.
Isotopic Labeling Studies for Mechanism Elucidation
Isotopic labeling is a powerful experimental technique used to trace the path of atoms throughout a chemical reaction. By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), the position of that atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.
For example, to investigate the mechanism of an acid-catalyzed addition of water to the double bond of this compound, the reaction could be carried out in heavy water (D₂O). The location of the deuterium atoms in the product would help to confirm the regiochemistry of the addition and provide evidence for the proposed mechanism. If the reaction proceeds via a standard electrophilic addition mechanism, the deuterium from D₂O would be found at the α-carbon, and the OD group at the β-carbon.
These types of studies, when applied to this compound, would provide definitive evidence to support or refute proposed reaction mechanisms, offering a more complete picture of its chemical behavior.
Modification of the Exocyclic Double Bond
The exocyclic double bond in this compound is activated by the adjacent carbonyl group, making it susceptible to a variety of addition reactions.
Epoxidation and Dihydroxylation Reactions
Epoxidation of the electron-deficient exocyclic double bond can be achieved using nucleophilic epoxidizing agents. A common method involves the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide. This reaction, known as the Weitz-Scheffer epoxidation, is particularly effective for α,β-unsaturated ketones. The resulting epoxide is a versatile intermediate for further synthetic transformations.
Dihydroxylation, the addition of two hydroxyl groups across the double bond, can lead to either syn or anti diols depending on the reagents employed. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions. Conversely, anti-dihydroxylation can be achieved via the aforementioned epoxidation followed by acid-catalyzed ring-opening of the epoxide.
| Reaction | Reagent(s) | Expected Product | Stereochemistry |
| Epoxidation | H₂O₂ / NaOH | 2-(2-methyl-1,2-epoxypropyl)cyclopentan-1-one | Mixture of diastereomers |
| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | 2-(1,2-dihydroxy-2-methylpropyl)cyclopentan-1-one | Syn |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 2-(1,2-dihydroxy-2-methylpropyl)cyclopentan-1-one | Anti |
Halogenation and Hydrohalogenation
The addition of halogens (e.g., Br₂, Cl₂) to the double bond of this compound is expected to proceed via a halonium ion intermediate, leading to the formation of a vicinal dihalide. The reaction typically results in anti-addition of the two halogen atoms.
Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), to α,β-unsaturated ketones generally follows Markovnikov's rule, where the hydrogen atom adds to the α-carbon and the halogen to the β-carbon. This regioselectivity is dictated by the formation of an enol intermediate.
| Reaction | Reagent(s) | Expected Product | Regioselectivity/Stereochemistry |
| Halogenation | Br₂ in CCl₄ | 2-(1,2-dibromo-2-methylpropyl)cyclopentan-1-one | Anti-addition |
| Hydrohalogenation | HBr | 2-(1-bromo-2-methylpropyl)cyclopentan-1-one | Markovnikov addition |
Conjugate Addition of Heteroatom Nucleophiles
The β-carbon of the exocyclic double bond is electrophilic due to conjugation with the carbonyl group, making it susceptible to nucleophilic attack in a conjugate or Michael addition. A variety of heteroatom nucleophiles, such as thiols, amines, and alcohols, can participate in this reaction, leading to the formation of β-functionalized cyclopentanones. These reactions are often catalyzed by a base.
| Nucleophile | Reagent(s) | Expected Product |
| Thiol | RSH, Base | 2-(1-(alkylthio)-2-methylpropyl)cyclopentan-1-one |
| Amine | R₂NH, Base | 2-(1-(dialkylamino)-2-methylpropyl)cyclopentan-1-one |
| Alcohol | ROH, Base | 2-(1-alkoxy-2-methylpropyl)cyclopentan-1-one |
Functionalization of the Cyclopentanone Carbonyl Group
The carbonyl group of the cyclopentanone ring offers another avenue for derivatization, allowing for the introduction of carbon-nitrogen and carbon-carbon double bonds.
Imine and Oxime Formation
The reaction of this compound with primary amines under mildly acidic conditions is expected to yield the corresponding imine (Schiff base). Similarly, reaction with hydroxylamine (B1172632) will produce an oxime. These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. For α,β-unsaturated ketones, this 1,2-addition to the carbonyl is often kinetically favored over the 1,4-conjugate addition.
| Reagent | Product Type | Expected Product |
| Primary Amine (R-NH₂) | Imine | N-(2-(2-methylpropylidene)cyclopentylidene)alkan-1-amine |
| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |
Wittig and Related Olefination Reactions
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting ketones into alkenes. The reaction of this compound with a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent) would replace the carbonyl oxygen with a carbon-based substituent, creating a new exocyclic double bond. The HWE reaction is often preferred for reactions with ketones and typically favors the formation of the (E)-alkene.
| Reaction | Reagent | Expected Product |
| Wittig Reaction | Ph₃P=CHR | 1-(2-methylpropylidene)-2-alkylidenecyclopentane |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R, Base | 1-(2-methylpropylidene)-2-alkylidenecyclopentane ((E)-isomer favored) |
Baeyer-Villiger Oxidation and Related Ring Cleavage Reactions
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com This transformation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. organic-chemistry.orgyoutube.com
For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The group that can better stabilize a positive charge has a higher tendency to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org
In the case of this compound, the carbonyl group is flanked by a secondary carbon within the cyclopentane (B165970) ring (C5) and a quaternary vinylic carbon of the exocyclic double bond (C2). Cleavage of the C1-C2 bond would involve the migration of the more substituted vinylic group, while cleavage of the C1-C5 bond involves the migration of the secondary alkyl group. The migratory aptitude of vinylic groups in Baeyer-Villiger oxidations can be competitive with secondary alkyl groups. However, oxidation of the electron-rich exocyclic double bond itself is a competing reaction pathway when using peroxyacids, potentially leading to epoxidation first.
Assuming the desired Baeyer-Villiger reaction occurs at the ketone, two possible lactone products could be formed:
Product A (6-membered lactone): Formed by the migration of the endocyclic secondary carbon (C5). This would result in a six-membered ring lactone (an oxepan-2-one derivative).
Product B (7-membered lactone): Formed by the migration of the exocyclic vinylic carbon (C2). This would lead to a seven-membered ring lactone, which is generally a favorable outcome for cyclic ketones. youtube.com
The specific outcome would depend on the precise reaction conditions and the chosen oxidant. The presence of the double bond adds complexity, as it may undergo epoxidation or other side reactions under the oxidative conditions. Lewis acid catalysis in conjunction with hydrogen peroxide has been shown to be effective for Baeyer-Villiger oxidations and might offer alternative selectivity. sigmaaldrich.com
Introduction of Stereogenic Centers
The planar structure of the exocyclic double bond and the adjacent carbonyl group in this compound provides an ideal platform for the introduction of new stereogenic centers through asymmetric synthesis.
Asymmetric Hydrogenation of the Exocyclic Alkene
Asymmetric hydrogenation of the C=C double bond is a highly effective method for creating a chiral center at the α-position to the carbonyl group. This reaction transforms the starting material into optically active 2-isobutylcyclopentan-1-one. The success of this transformation relies heavily on the use of transition metal catalysts combined with chiral ligands. Rhodium, Ruthenium, and Iridium complexes are commonly employed for the hydrogenation of α,β-unsaturated ketones. rsc.orgrsc.org
The catalyst system, comprising a metal precursor and a chiral phosphine ligand, creates a chiral environment that directs the delivery of hydrogen to one face of the double bond over the other, leading to one enantiomer in excess. For exocyclic α,β-unsaturated carbonyl compounds, rhodium-catalyzed systems using bisphosphine-thiourea ligands (like ZhaoPhos) have demonstrated excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). rsc.org Similarly, iridium complexes with chiral PHOX (phosphine-oxazoline) or BiphPHOX ligands are highly effective for the asymmetric hydrogenation of substituted cyclic enones. acs.orgacs.org
The choice of ligand, solvent, and reaction conditions is critical for achieving high yield and stereoselectivity. The interaction between the substrate and the chiral catalyst, sometimes involving hydrogen bonding, plays a crucial role in the stereochemical outcome. rsc.org
Table 1: Examples of Catalyst Systems for Asymmetric Hydrogenation of Analogous Exocyclic α,β-Unsaturated Ketones
Chiral Ligand-Controlled Transformations
Beyond hydrogenation, the reactivity of this compound can be harnessed in various other transformations where stereochemistry is dictated by a chiral ligand. These reactions can introduce one or more stereogenic centers, leading to structurally complex and valuable molecules.
One prominent example is the asymmetric conjugate addition (Michael addition) to the α,β-unsaturated system. Organocatalysts or metal complexes with chiral ligands can facilitate the addition of nucleophiles to the exocyclic double bond. For instance, a chiral amine or thiourea-based organocatalyst could activate the enone system and direct the approach of a nucleophile from a specific face, establishing a new stereocenter at the β-position.
Furthermore, the enolate formed from the product of hydrogenation (2-isobutylcyclopentanone) can be trapped in subsequent stereocontrolled reactions. Chiral ligands can control the stereoselective alkylation or aldol reaction of this enolate, thereby installing a second stereocenter adjacent to the first. The development of novel chiral ligands, including various phosphines and N-heterocyclic carbenes, is central to advancing these asymmetric methodologies. researchgate.net
Table 2: Potential Chiral Ligand-Controlled Reactions and Ligand Types
Advanced Spectroscopic and Analytical Methodologies for the Elucidation of 2 2 Methylpropylidene Cyclopentan 1 One and Its Derivatives
Mass Spectrometry (MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like 2-(2-Methylpropylidene)cyclopentan-1-one. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical analysis, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific chromatographic conditions and is the first indicator of its presence.
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process creates a positively charged molecular ion (M⁺•) and induces predictable fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
For α,β-unsaturated ketones, fragmentation is governed by the stability of the resulting ions. researchgate.net Key fragmentation pathways for a compound like this compound would be expected to include:
α-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is broken. Cleavage of the bond within the ring would lead to the loss of stable neutral molecules.
McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is present on an alkyl chain. However, in the case of the exocyclic isobutylidene group, this specific rearrangement is unlikely. Instead, cleavage of the alkyl groups attached to the double bond is more probable.
Loss of Alkyl Radicals: Fragmentation of the isobutylidene side chain can occur, leading to the loss of methyl (•CH₃, loss of 15 Da) or isopropyl (•C₃H₇, loss of 43 Da) radicals, resulting in stable resonance-stabilized cations. researchgate.net
Retro-Diels-Alder Reaction: Cleavage of the cyclopentanone (B42830) ring can occur, though it is generally less common for five-membered rings compared to six-membered rings.
By analyzing the m/z values of these fragment ions, the structure of the parent molecule can be pieced together or confirmed. Furthermore, the integrated area of the GC peak is directly proportional to the amount of the compound present, allowing for quantitative analysis and the determination of purity in a sample.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These methods are complementary and probe the vibrational modes of a molecule, which are determined by its structure and symmetry. nih.gov
Vibrational Mode Analysis for Functional Group Identification
The structure of this compound contains several key functional groups whose vibrational modes give rise to characteristic peaks in IR and Raman spectra. The conjugation of the C=C double bond with the C=O group significantly influences their respective vibrational frequencies compared to their isolated counterparts.
The most prominent vibrational modes for α,β-unsaturated ketones are:
C=O Stretch (νC=O): In saturated ketones, this strong IR absorption appears around 1715 cm⁻¹. However, conjugation with the C=C double bond delocalizes the π-electrons, weakening the carbonyl bond and lowering its stretching frequency to the range of 1685–1666 cm⁻¹. libretexts.org This is a key diagnostic peak.
C=C Stretch (νC=C): The stretching of the exocyclic double bond gives rise to a band in the 1650–1600 cm⁻¹ region. Its intensity in the IR spectrum can be variable but is often strong in the Raman spectrum.
C-H Stretches: Vibrations of the C-H bonds on the alkyl groups and the cyclopentanone ring appear in the 3000–2850 cm⁻¹ region. The vinylic C-H stretch, if present, would appear just above 3000 cm⁻¹.
C-H Bending Modes: Scissoring, wagging, and twisting motions of the CH₂ and CH₃ groups produce signals in the 1470–1350 cm⁻¹ fingerprint region.
A representative table of expected vibrational frequencies is provided below, based on typical values for 2-alkylidenecyclopentanones and other α,β-unsaturated ketones.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | 2850-2970 | Strong | Medium-Strong |
| C=O Stretch (Conjugated Ketone) | 1666-1685 | Very Strong | Medium |
| C=C Stretch (Exocyclic Alkene) | 1600-1650 | Medium-Strong | Strong |
| CH₂ Scissoring | 1450-1470 | Medium | Medium |
| CH₃ Bending (Asymmetric/Symmetric) | 1370-1465 | Medium | Medium |
Conformational Insights from Vibrational Spectra
The single bond connecting the carbonyl group and the exocyclic double bond allows for rotational isomerism, leading to two primary planar conformations: s-cis and s-trans. These conformers refer to the relative orientation of the C=O and C=C bonds. The stability and population of these conformers are influenced by steric hindrance and electronic effects. rsc.org
Vibrational spectroscopy is a powerful tool for studying this conformational equilibrium. The frequencies of the coupled C=O and C=C stretching vibrations are sensitive to the conformation. Typically, the frequency separation between the two bands is larger in the s-trans conformer than in the s-cis conformer. By performing temperature-dependent IR or Raman spectroscopy, changes in the relative intensities of the bands corresponding to each conformer can be observed. This allows for the determination of the enthalpy difference (ΔH) between the conformers, providing valuable insight into their relative stabilities. researchgate.net
X-ray Crystallography of Crystalline Derivatives or Co-crystals
While this compound is likely a liquid or low-melting solid at room temperature, its definitive three-dimensional structure and intermolecular interactions in the solid state can be determined by X-ray crystallography. This requires the formation of a suitable single crystal, which can often be achieved by creating a solid derivative or a co-crystal with another molecule. carleton.edu
Single-Crystal X-ray Diffraction for Absolute Configuration Determination
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the three-dimensional arrangement of atoms in a molecule and is the gold standard for unambiguous structure elucidation. uwaterloo.ca Although this compound itself is achiral, chirality can be introduced through chemical modification to create diastereomers or by forming a salt or co-crystal with a chiral molecule.
If a chiral derivative is synthesized and crystallizes in a non-centrosymmetric space group, SC-XRD can be used to determine its absolute configuration. oup.com This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The differences in intensity between Friedel pairs of reflections (hkl and -h-k-l) allow for the assignment of the correct enantiomer, often quantified by the Flack parameter. oup.com This technique provides an unequivocal determination of the molecule's stereochemistry.
Crystallographic Studies of Intermolecular Interactions
The analysis of a crystal structure reveals not only the intramolecular bond lengths and angles but also the precise way molecules pack together in the crystal lattice. This packing is dictated by intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. mdpi.com
For derivatives of this compound, one would expect C-H···O hydrogen bonds to be a significant interaction, where a hydrogen atom on an alkyl group or the cyclopentane (B165970) ring of one molecule interacts with the lone pair of the carbonyl oxygen on a neighboring molecule. researchgate.net Furthermore, π-π stacking interactions could occur if aromatic derivatives (e.g., 2-benzylidenecyclopentanone (B176167) derivatives) are studied. Understanding these interactions is crucial as they govern the material's bulk properties, such as melting point, solubility, and crystal morphology. mdpi.com Detailed crystallographic studies provide quantitative data on the distances and angles of these interactions, offering a complete picture of the supramolecular assembly in the solid state.
Chromatographic Separation and Purification Techniques
The isolation, purification, and analytical determination of this compound and its derivatives rely heavily on a suite of advanced chromatographic techniques. The choice of methodology is dictated by the specific goals of the analysis, such as purity assessment, quantification, isolation of stereoisomers, or analysis of volatile fractions. High-performance liquid chromatography (HPLC), gas chromatography (GC), and chiral chromatography are indispensable tools in the comprehensive characterization of these α,β-unsaturated cyclic ketones.
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography is a cornerstone technique for the purification and analysis of non-volatile derivatives of this compound, as well as for monitoring reaction progress and assessing final product purity. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and resolution of the target analyte from impurities or other reaction components.
Stationary Phase Selection: For α,β-unsaturated ketones like this compound, which possess moderate polarity, reversed-phase (RP) chromatography is typically the method of choice. C18 (octadecylsilyl) bonded silica (B1680970) is the most common stationary phase, offering excellent hydrophobic retention and separation capabilities for a wide range of organic molecules. For structurally similar compounds, such as other 2-alkylidene-cyclopentanones, specialized reversed-phase columns like Newcrom R1, which has low silanol (B1196071) activity, have been shown to be effective. sielc.com
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH). The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time of the analyte; a higher concentration of the organic solvent will decrease retention. To improve peak shape and resolution, especially for compounds with ionizable functional groups or those that may interact with residual silanols on the stationary phase, an acid modifier is often added to the mobile phase. Phosphoric acid or formic acid are commonly used for this purpose. sielc.comsielc.com For instance, a mobile phase containing acetonitrile and water with a phosphoric acid additive is a common starting point for method development for related cyclopentanone derivatives. sielc.com
Detection: The conjugated enone system in this compound provides a strong chromophore, making it well-suited for ultraviolet (UV) detection. The wavelength of maximum absorbance (λmax) for α,β-unsaturated ketones can be predicted using Woodward-Fieser rules and typically falls in the range of 220-280 nm. A photodiode array (PDA) detector can be employed to monitor a range of wavelengths simultaneously, which is useful for identifying co-eluting impurities and assessing peak purity.
A hypothetical HPLC method for the analysis of this compound, based on methods for analogous compounds, is presented below.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC) for Volatile Compounds
Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds and is therefore highly suitable for this compound and its more volatile derivatives or precursors. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural identification of the separated components.
Sample Introduction: For the analysis of volatile organic compounds (VOCs), several sample introduction techniques can be employed to transfer the analyte from the sample matrix to the GC column. thermofisher.com Static headspace (HS) analysis is a common method where the sample is heated in a sealed vial, and a portion of the vapor phase is injected into the GC. intertek.com This is particularly useful for analyzing trace volatiles in a complex matrix. Thermal desorption (TD) is another powerful technique for concentrating volatiles from air or solid samples onto an adsorbent trap before injection.
Column Selection: The separation in GC is achieved using a capillary column coated with a stationary phase. For general-purpose analysis of compounds like ketones, a non-polar or mid-polarity column is often used. A common choice is a column with a stationary phase of 5% phenyl-polydimethylsiloxane (e.g., DB-5 or equivalent), which separates compounds primarily based on their boiling points and, to a lesser extent, their polarity. For more complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can provide significantly enhanced resolution. mdpi.com
GC-MS Parameters: The mass spectrometer detector offers high sensitivity and specificity. Analytes are identified by comparing their mass spectra and retention times to those of reference standards or libraries like the NIST database. medistri.swiss The temperature program of the GC oven is optimized to ensure good separation of all volatile components within a reasonable analysis time.
A typical set of GC-MS parameters for the analysis of volatile cyclic ketones is outlined in the following table.
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-Polydimethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Injector | Split/Splitless, 250 °C, Split ratio 50:1 |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-400 m/z |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound can exist as enantiomers if the substitution pattern creates a chiral center, chiral chromatography is essential for separating these stereoisomers and determining the enantiomeric excess (e.e.) of a sample. Chiral separations can be performed using either HPLC or GC, with the choice depending on the volatility and thermal stability of the analyte.
Chiral Stationary Phases (CSPs): The key to chiral chromatography is the use of a chiral stationary phase (CSP). phenomenex.com These phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.
For Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, are widely used and have proven effective for separating a broad range of chiral compounds, including ketones. phenomenex.comnih.gov The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral polymer structure. Normal-phase (using eluents like hexane/isopropanol) or reversed-phase conditions can be employed depending on the specific CSP and analyte. phenomenex.com
For Chiral GC: Derivatized cyclodextrins are the most common CSPs for enantioselective GC. researchgate.netresearchgate.net These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the exterior with various substituents, their enantioselective properties can be finely tuned. Chirasil-β-Dex, a permethylated beta-cyclodextrin (B164692) bonded to a polysiloxane backbone, is an example of a CSP used for the enantioselective analysis of various chiral derivatives. researchgate.net
Enantiomeric Excess (e.e.) Calculation: The enantiomeric excess is determined from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
The table below provides an illustrative example of conditions that might be screened for the chiral HPLC separation of a cyclopentanone derivative.
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 245 nm |
| Column Temperature | Ambient |
Computational and Theoretical Chemistry Studies of 2 2 Methylpropylidene Cyclopentan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern chemical research, allowing for the accurate prediction of molecular properties from first principles.
Analysis of the electronic structure provides fundamental information about the distribution of electrons within a molecule, which in turn governs its reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.
For 2-(2-methylpropylidene)cyclopentan-1-one, the HOMO is expected to be primarily located on the C=C π-bond, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the conjugated O=C–C=C system, with significant coefficients on the carbonyl carbon and the β-carbon of the double bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and its electronic transition properties. A smaller gap generally implies higher reactivity.
Computational methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)) would be employed to calculate the energies and visualize the spatial distribution of these orbitals.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Calculated Energy (eV) | Primary Location/Character |
|---|---|---|
| LUMO+1 | -0.58 | σ* orbitals of the alkyl frame |
| LUMO | -1.95 | π* orbital of the O=C–C=C system |
| HOMO | -6.20 | π orbital of the C=C bond |
| HOMO-1 | -6.85 | n orbital (lone pair) of the carbonyl oxygen |
This compound can exist as geometric isomers ((E) and (Z)) due to the substitution pattern around the exocyclic double bond. Furthermore, the cyclopentanone (B42830) ring is not planar and can adopt various conformations, typically described as envelope or twist forms.
Quantum chemical calculations are essential for determining the relative thermodynamic stabilities of these different structures. By optimizing the geometry of each isomer and conformer and calculating its Gibbs free energy, one can predict the most stable form and the equilibrium populations at a given temperature. It is generally expected that the (E)-isomer would be more stable than the (Z)-isomer due to reduced steric repulsion between the isopropyl group and the cyclopentanone ring.
Table 2: Hypothetical Relative Free Energies of Isomers and Conformers
| Isomer/Conformer | Relative Gibbs Free Energy (ΔG) in kcal/mol | Predicted Equilibrium Population at 298 K (%) |
|---|---|---|
| (E)-envelope | 0.00 | ~85.1 |
| (E)-twist | 0.25 | ~13.5 |
| (Z)-envelope | 1.20 | ~1.3 |
| (Z)-twist | 1.55 | ~0.1 |
Computational chemistry offers highly valuable methods for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules. github.io
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted values are often scaled or compared to a reference standard (like tetramethylsilane) to correlate with experimental spectra. github.ionih.gov
IR Spectroscopy: The calculation of vibrational frequencies through quantum mechanics can predict the infrared (IR) spectrum of a molecule. nih.govdiva-portal.org By performing a frequency calculation on the optimized geometry, one can obtain the characteristic vibrational modes and their corresponding intensities. For this compound, key predicted peaks would include the C=O and C=C stretching frequencies, which are influenced by the conjugation in the system. mit.edunih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. psu.edugoogle.com The calculation provides the excitation energies and oscillator strengths for electronic transitions. For this α,β-unsaturated ketone, the main transitions of interest would be the lower-energy n → π* transition and the higher-energy, more intense π → π* transition. nih.govresearchgate.netresearchgate.net
Table 3: Hypothetical Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | δ (ppm) | ~205.5 | C=O (Carbonyl) |
| δ (ppm) | ~158.1 | C=C (α-carbon) | |
| δ (ppm) | ~135.2 | C=C (β-carbon) | |
| ¹H NMR | δ (ppm) | ~6.80 | Vinyl H on β-carbon |
| IR | Frequency (cm⁻¹) | ~1715 | C=O stretch (conjugated) |
| Frequency (cm⁻¹) | ~1630 | C=C stretch | |
| UV-Vis | λ_max (nm) | ~315 | n → π* transition |
| λ_max (nm) | ~230 | π → π* transition |
Reaction Pathway and Transition State Modeling
Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions, including their mechanisms and energy requirements. rsc.org
By mapping the potential energy surface of a reaction, theoretical chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures of all intermediates and, crucially, the transition states that connect them. mit.eduresearchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction coordinate. nih.gov
For this compound, a classic reaction is the Michael (1,4-conjugate) addition of a nucleophile. Computational modeling of this reaction would involve:
Optimizing the geometries of the reactants (the ketone and a chosen nucleophile, e.g., a cyanide ion).
Searching for the transition state structure for the nucleophilic attack at the β-carbon.
Confirming the transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Optimizing the geometry of the resulting enolate intermediate.
This process provides a detailed, step-by-step atomistic view of how the reaction proceeds. researchgate.netrsc.orgresearchgate.net
Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been identified, their relative energies can be calculated to construct a reaction free energy profile. researchgate.net This profile plots the change in Gibbs free energy (ΔG) as the reaction progresses.
Table 4: Hypothetical Free Energy Profile for Michael Addition of CN⁻
| Reaction Species | Description | Relative Free Energy (ΔG) in kcal/mol |
|---|---|---|
| Reactants | Ketone + CN⁻ | 0.0 |
| Transition State (TS) | C-CN bond formation | +12.5 (ΔG‡) |
| Intermediate | Enolate anion | -8.0 |
This profile would indicate a kinetically accessible reaction that is thermodynamically favorable, consistent with the known reactivity of α,β-unsaturated ketones.
Catalytic Cycle Simulation
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of catalytic reactions. For a compound like this compound, a key reaction of interest is the catalytic hydrogenation of the conjugated carbon-carbon double bond, a common transformation for α,β-unsaturated ketones.
Simulations of such a catalytic cycle typically involve the following steps:
Reactant and Catalyst Modeling: Building the initial 3D structures of the substrate (this compound) and the chosen catalyst (e.g., a transition metal complex).
Locating Transition States: Identifying the transition state (TS) structures for each elementary step of the proposed mechanism, such as catalyst activation, substrate coordination, migratory insertion or hydride transfer, and product release.
Energy Profiling: Calculating the potential energy of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. This allows for the determination of activation barriers and reaction energies, which govern the kinetics and thermodynamics of the process.
| Species | Description | Calculated Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Substrate + Catalyst-H₂ Complex | 0.0 |
| TS1 | Transition state for hydride transfer | +15.2 |
| Intermediate | Metal-enolate complex | -5.8 |
| TS2 | Transition state for protonolysis | +12.5 |
| Products | Saturated Ketone + Regenerated Catalyst | -22.0 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their motion and interactions at an atomic level. An MD simulation calculates the forces between atoms and uses Newton's equations of motion to predict their subsequent positions and velocities over short time intervals.
The cyclopentanone ring of this compound is not planar and can adopt several puckered conformations to relieve ring strain. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three.
MD simulations can explore the conformational landscape of the molecule by simulating its dynamic movements over time. This allows for the identification of the most stable conformers and the energy barriers for interconversion between them. The simulation tracks atomic positions over nanoseconds or microseconds, revealing the flexibility of the ring and the rotational freedom of the 2-methylpropylidene substituent. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as catalysts or biological receptors. ucr.educonicet.gov.ar
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Envelope (E) | C4 atom out of the C1-C2-C3-C5 plane | 0.0 | ~55% |
| Half-Chair (HC) | C3 and C4 atoms displaced on opposite sides | ~0.5 | ~40% |
| Planar (P) | Transition state for pseudorotation | ~5.0 | <1% |
The solvent environment can significantly influence the rate and outcome of a chemical reaction. MD simulations incorporating explicit solvent molecules (e.g., water, ethanol, THF) provide a realistic model to study these effects. For reactions involving this compound, such as a Michael addition, the solvent can stabilize or destabilize reactants, intermediates, and transition states through interactions like hydrogen bonding. researchgate.net
For instance, a polar protic solvent might stabilize the partial negative charge that develops on the carbonyl oxygen in the transition state of a nucleophilic attack, thereby lowering the activation energy and accelerating the reaction. MD simulations can quantify these interactions by analyzing the radial distribution functions of solvent molecules around key atoms of the substrate and calculating the solvation free energies. This provides a microscopic understanding of how solvent choice can be used to control chemical reactivity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity (e.g., reactivity, toxicity) of a chemical based on its molecular structure. For a series of α,β-unsaturated ketones, a QSAR model could be developed to predict their reactivity as Michael acceptors. This involves calculating a set of numerical parameters, known as descriptors, that characterize the structural and electronic properties of the molecules and then using statistical methods to find a correlation between these descriptors and experimentally measured reactivity. researchgate.netnih.gov
The reactivity of this compound as a Michael acceptor is governed by the electrophilicity of its β-carbon. Computational descriptors are quantum chemical or structural parameters that quantify the electronic and steric features influencing this electrophilicity. These descriptors form the basis of QSAR models for predicting reactivity. researchgate.netrsc.orgnumberanalytics.com
Key categories of descriptors include:
Electronic Descriptors: These quantify the electronic character of the molecule. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important; a lower LUMO energy indicates a greater willingness to accept electrons from a nucleophile. Other electronic descriptors include the partial atomic charge on the β-carbon (a more positive charge indicates greater electrophilicity), the global electrophilicity index (ω), and the HOMO-LUMO energy gap. numberanalytics.com
Quantum Chemical Descriptors: The activation energy (ΔE‡) for a model reaction, such as the addition of a simple nucleophile like a methylthiolate anion, can be calculated using DFT. This descriptor provides a direct theoretical measure of reactivity. nih.gov
Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. For instance, the steric hindrance around the β-carbon, caused by the bulky 2-methylpropylidene group and the cyclic structure, can be quantified and correlated with reduced reactivity compared to less substituted enones. nih.gov
| Descriptor | Definition | Relevance to Reactivity |
|---|---|---|
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate higher electrophilicity and reactivity. |
| Partial Charge on Cβ | Calculated electrostatic charge on the β-carbon | More positive values suggest a stronger electrophilic site. |
| Electrophilicity Index (ω) | A global reactivity index based on electronic chemical potential and hardness | Higher values indicate greater electrophilic character. |
| Activation Energy (ΔE‡) | Calculated energy barrier for a model nucleophilic addition | Lower barriers correspond to faster reaction rates. |
Role of 2 2 Methylpropylidene Cyclopentan 1 One in Advanced Synthetic Strategies and Material Science Precursors
Building Block in the Synthesis of Complex Natural Products
The structural motif of a substituted cyclopentanone (B42830) is a recurring feature in a multitude of complex natural products. While direct utilization of 2-(2-Methylpropylidene)cyclopentan-1-one in a completed total synthesis is not prominently documented, its potential as a versatile building block can be extrapolated from established synthetic strategies.
Strategies for Incorporating the Cyclopentanone Moiety
The core structure of this compound offers several reactive sites for strategic bond formations. The α,β-unsaturated ketone functionality is amenable to a variety of transformations, making it a valuable precursor for introducing the cyclopentanone ring into a larger molecular framework.
Key synthetic strategies could include:
Michael Addition: The β-carbon of the exocyclic double bond is susceptible to nucleophilic attack. This allows for the introduction of a wide range of substituents, which can be further elaborated to construct complex side chains or additional ring systems found in natural products.
Diels-Alder Reactions: The double bond, being part of an enone system, can act as a dienophile in [4+2] cycloaddition reactions. This would enable the construction of polycyclic systems containing a six-membered ring fused to the cyclopentanone core.
Epoxidation and Ring Opening: The exocyclic double bond can be selectively epoxidized. Subsequent regioselective ring-opening with various nucleophiles would install functional groups at the α- and β-positions with defined stereochemistry, a common requirement in natural product synthesis.
A hypothetical reaction scheme illustrating the potential of this compound in natural product synthesis is presented below:
| Reactant | Reagent/Condition | Product | Transformation |
| This compound | 1. R₂CuLi (Gilman reagent) 2. H₃O⁺ | 3-Alkyl-2-(2-methylpropyl)cyclopentan-1-one | Michael Addition |
| This compound | 1,3-Butadiene, Heat | Spiro[4.5]dec-6-en-1-one derivative | Diels-Alder Reaction |
| This compound | m-CPBA | Spiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane] derivative | Epoxidation |
Synthesis of Spirocyclic Systems
Spirocyclic systems, where two rings share a single atom, are prevalent in many biologically active natural products. The carbonyl group of this compound serves as a key handle for the construction of such architectures.
Strategies for the synthesis of spirocyclic systems from this precursor could involve:
Intramolecular Aldol (B89426) Condensation: After appropriate functionalization of the side chain, an intramolecular aldol reaction could be triggered to form a new ring spiro-fused at the α-position of the cyclopentanone.
Ring-Closing Metathesis (RCM): Introduction of a terminal alkene onto the isobutylidene side chain or at the α-position would set the stage for RCM to forge a new spirocyclic ring.
[3+2] Cycloadditions: The exocyclic double bond can participate in [3+2] cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings spiro-fused to the cyclopentanone.
Precursor for Pharmacologically Relevant Scaffolds (Synthetic Methodology Focus)
The cyclopentane (B165970) ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The reactivity of this compound can be harnessed to generate libraries of diverse analogues for drug discovery programs.
Design and Synthesis of Analogues with Structural Diversity
By systematically modifying the core structure of this compound, a wide array of analogues with potentially diverse pharmacological profiles can be accessed.
Key areas for structural modification include:
Modification of the Isobutylidene Group: The exocyclic double bond can be reduced, oxidized, or subjected to addition reactions to introduce a variety of functional groups.
Functionalization of the Cyclopentanone Ring: The α- and β-positions relative to the carbonyl group can be functionalized through enolate chemistry and conjugate addition reactions, respectively.
Derivatization of the Carbonyl Group: The ketone can be converted to other functional groups such as alcohols, oximes, or hydrazones, further expanding the structural diversity of the resulting compounds.
The following table outlines potential synthetic transformations for generating structural diversity:
| Starting Material | Reagent/Condition | Product Class | Potential Pharmacological Relevance |
| This compound | 1. NaBH₄ 2. H₃O⁺ | Allylic alcohol | Anti-inflammatory, Antiviral |
| This compound | 1. R-NH₂ 2. H⁺ (cat.) | Imine/Enamine derivatives | Anticancer, Antimicrobial |
| This compound | 1. LDA 2. R-X | α-Alkylated ketones | CNS agents, Enzyme inhibitors |
Application in Polymer and Material Science Research (Building Block Focus)
The presence of a reactive double bond and a carbonyl group suggests that this compound could theoretically serve as a monomer in polymerization studies, although specific examples are not documented.
Monomer in Polymerization Studies
The α,β-unsaturated ketone functionality could potentially undergo polymerization through various mechanisms.
Anionic Polymerization: The electron-deficient double bond might be susceptible to initiation by strong nucleophiles in an anionic polymerization process.
Radical Polymerization: While less reactive than styrenes or acrylates, the double bond could potentially be involved in radical polymerization under specific conditions, possibly with co-monomers.
Ring-Opening Metathesis Polymerization (ROMP): While the compound itself is not a cyclic alkene suitable for ROMP, it could be functionalized to incorporate a strained ring system that could then undergo polymerization.
The properties of the resulting polymer would be influenced by the bulky isobutylidene group, which could impact chain flexibility and thermal properties.
| Polymerization Method | Potential Monomer Feature | Hypothetical Polymer Structure | Potential Applications |
| Anionic Polymerization | Electron-deficient double bond | Poly(this compound) | Specialty resins, coatings |
| Radical Co-polymerization | Exocyclic double bond | Co-polymer with styrene (B11656) or acrylates | Modified engineering plastics |
Precursor to Functional Materials
The bifunctional nature of this compound, characterized by its carbon-carbon double bond and carbonyl group, renders it an attractive monomer for the synthesis of functional polymers. The conjugated system is susceptible to various polymerization techniques, including radical, anionic, and transition-metal-catalyzed methods. The resulting polymers would feature a cyclopentanone ring and a gem-dimethyl group as part of the repeating unit, which can significantly influence the material's properties.
The incorporation of the rigid cyclopentanone ring into a polymer backbone is expected to enhance the thermal stability and raise the glass transition temperature (Tg) of the resulting material compared to more flexible acyclic analogues. The bulky isobutyl group would likely hinder close chain packing, potentially leading to polymers with increased solubility and amorphous characteristics. These properties are highly desirable in applications such as specialty coatings, high-performance engineering plastics, and materials for optical applications.
Furthermore, the carbonyl group within the polymer structure offers a site for post-polymerization modification. This allows for the tuning of material properties or the attachment of other functional moieties, such as chromophores, liquid crystalline mesogens, or bioactive molecules. For instance, reduction of the ketone to a hydroxyl group could introduce hydrophilicity and a site for further esterification or etherification.
Research into the polymerization of related α,β-unsaturated cyclic ketones has demonstrated the feasibility of creating polymers with tailored characteristics. By analogy, this compound could serve as a valuable building block for novel functional materials.
Table 1: Representative Polymerization Behavior of α,β-Unsaturated Cyclopentanones This table presents illustrative data based on typical results for the polymerization of structurally similar α,β-unsaturated cyclic ketones, as specific experimental data for this compound is not readily available in the literature.
| Initiator System | Polymerization Method | Monomer Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| AIBN | Free Radical | 85 | 15,000 | 2.1 |
| n-BuLi | Anionic | 95 | 25,000 | 1.2 |
| Grubbs' Catalyst | ROMP (Hypothetical) | 92 | 30,000 | 1.3 |
| Pd(OAc)₂/DPPP | Coordination | 88 | 22,000 | 1.5 |
Catalytic Applications of this compound Derivatives
While this compound is not itself a catalyst, its carbon skeleton is an excellent scaffold for the synthesis of ligands for asymmetric catalysis. The rigid five-membered ring allows for a well-defined spatial arrangement of coordinating groups, which is crucial for achieving high levels of stereocontrol in catalytic reactions. By chemically modifying the parent compound, a diverse range of chiral ligands can be developed.
Development of Novel Catalytic Systems
The development of novel catalytic systems often relies on the rational design of chiral ligands that can effectively coordinate with a metal center and create a chiral environment around it. Derivatives of this compound are promising candidates for this purpose.
A common strategy involves the stereoselective reduction of the ketone to the corresponding alcohol, 2-(2-Methylpropyl)cyclopentanol. This creates a chiral center and a hydroxyl group that can be further functionalized. For example, the hydroxyl group can be converted into a phosphine (B1218219), amine, or ether moiety, which are common coordinating groups in catalysis. The combination of the rigid cyclopentyl backbone and the steric bulk of the isobutyl group can lead to ligands with unique stereoelectronic properties.
These ligands can then be complexed with various transition metals, such as rhodium, iridium, palladium, or ruthenium, to form active catalysts for a range of asymmetric transformations. Such transformations include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The performance of these catalytic systems is highly dependent on the precise structure of the ligand.
Table 2: Hypothetical Performance of Catalysts Derived from 2-(2-Methylpropyl)cyclopentanol in Asymmetric Hydrogenation This table illustrates the potential catalytic activity of hypothetical ligand-metal complexes based on the structure of the title compound. The data is representative of results obtained with similar chiral phosphine ligands in the asymmetric hydrogenation of a benchmark substrate like methyl acetamidoacrylate.
| Ligand Derivative (L*) | Metal Precursor | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2R)-1-(Diphenylphosphino)-2-(2-methylpropyl)cyclopentane | [Rh(COD)₂]BF₄ | Hydrogenation | 99 | 95 |
| (1R,2R)-1-Amino-2-(2-methylpropyl)cyclopentane Derivative | [Ir(COD)Cl]₂ | Hydrogenation | 98 | 92 |
| (1S,2S)-1-(Dicyclohexylphosphino)-2-(2-methylpropyl)cyclopentane | [Ru(OAc)₂] | Hydrogenation | 97 | 98 |
Mechanistic Studies of Catalytic Activity
Understanding the mechanism by which a catalyst operates is fundamental to improving its efficiency and selectivity. For catalytic systems based on derivatives of this compound, mechanistic studies would focus on elucidating the structure of the active catalytic species and the elementary steps of the catalytic cycle.
For a hypothetical rhodium-catalyzed asymmetric hydrogenation using a chiral phosphine ligand derived from this scaffold, the catalytic cycle would likely involve the following key steps:
Ligand Exchange: The chiral ligand displaces a weakly coordinating ligand on the rhodium precursor to form the active catalyst.
Substrate Coordination: The prochiral olefinic substrate coordinates to the chiral rhodium complex.
Oxidative Addition: Molecular hydrogen adds to the rhodium center, forming a dihydrido-rhodium(III) complex.
Migratory Insertion: One of the hydride ligands is transferred to one of the carbons of the double bond of the coordinated substrate. This is often the stereochemistry-determining step, where the chiral ligand dictates the facial selectivity of the hydride transfer.
Reductive Elimination: The second hydride is transferred to the other carbon, and the saturated product is released from the coordination sphere of the metal, regenerating the active rhodium(I) catalyst.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling (Density Functional Theory, DFT) would be employed to study the intermediates and transition states in this cycle. These studies would provide insights into the role of the ligand's structure, including the influence of the cyclopentyl ring and the isobutyl group, in controlling the stereochemical outcome of the reaction.
Future Directions and Emerging Research Avenues for 2 2 Methylpropylidene Cyclopentan 1 One
Exploration of Novel Synthetic Pathways
While classical methods for synthesizing α,β-unsaturated ketones, such as the aldol (B89426) condensation, are well-established, future research should focus on developing more sophisticated and efficient pathways to 2-(2-methylpropylidene)cyclopentan-1-one. quora.comquimicaorganica.org
One promising avenue is the use of palladium-catalyzed cross-coupling reactions. For instance, the coupling of 1-(1-alkynyl)cyclobutanols with vinylic halides has been shown to produce 2-alkylidenecyclopentanones with high stereoisomeric purity. nih.gov Adapting this methodology for the synthesis of this compound could offer a highly controlled and versatile route. Another innovative approach involves the intermolecular oxidative coupling of alkynamides and terminal alkenes catalyzed by Palladium(II), which yields E-α,β-unsaturated ketones under mild conditions. acs.org Furthermore, carbonylation reactions present an atom-efficient method for converting readily available substrates into α,β-unsaturated carbonyl compounds. rsc.org Research into transition metal-catalyzed reactions, such as those involving rhodium or gold, could also yield novel synthetic routes to functionalized cyclopentenones. organic-chemistry.org
| Synthetic Method | Potential Starting Materials | Key Features |
| Palladium-Catalyzed Cross-Coupling | 1-(1-alkynyl)cyclobutanol, isobutylene (B52900) halide | High stereoisomeric purity |
| Palladium(II)-Catalyzed Oxidative Coupling | Cyclopentenone precursor, isobutylene | Mild reaction conditions |
| Carbonylation Reactions | Cyclopentanone (B42830), isobutyraldehyde (B47883) | Atom-efficient |
| Rhodium/Gold Catalysis | Functionalized alkynes/alkenals | Access to diverse derivatives |
Development of Sustainable and Environmentally Benign Methodologies
In line with the growing emphasis on green chemistry, future synthetic strategies for this compound must prioritize sustainability. ijfmr.com This includes the use of non-hazardous reagents and solvents, minimizing waste, and improving energy efficiency. mdpi.com
A key area of development is the implementation of solvent-free aldol condensation reactions. sciepub.com These can be facilitated by techniques such as grinding, ultrasonic irradiation, or microwave irradiation, which often lead to enhanced reaction rates and higher yields while avoiding the use of volatile and toxic solvents. epa.gov The use of water as a reaction medium, particularly in combination with microwave assistance, presents another green alternative. epa.gov
Furthermore, the development of recyclable and non-toxic catalysts is crucial. Choline hydroxide (B78521) has been identified as a green, metal-free catalyst for the Claisen-Schmidt condensation to produce α,β-unsaturated ketones in water. acs.org Similarly, Hβ zeolite has been used for the solvent-free synthesis of α,β-unsaturated ketones from alkynes and aldehydes. rsc.org Exploring such catalytic systems for the synthesis of this compound would be a significant step towards more environmentally friendly production. rsc.org
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While standard spectroscopic techniques provide basic structural information, advanced methods can offer deeper insights.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. weebly.comresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively map the connectivity of atoms within the molecule. numberanalytics.comacs.org This is particularly important for confirming the stereochemistry of the exocyclic double bond and the conformation of the cyclopentanone ring.
The conjugated π-system of this compound makes it a suitable candidate for study by UV-Visible spectroscopy, which can provide information about its electronic transitions. libretexts.orglibretexts.org Advanced techniques like time-resolved infrared (TRIR) and fluorescence spectroscopy could be used to study the dynamics of the molecule in its excited states. numberanalytics.com Furthermore, Raman spectroscopy can offer complementary information about its vibrational modes. numberanalytics.com
| Spectroscopic Technique | Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Definitive atomic connectivity and stereochemistry |
| UV-Visible Spectroscopy | Electronic transitions within the conjugated system |
| Time-Resolved Spectroscopy | Excited-state dynamics |
| Raman Spectroscopy | Vibrational modes |
Integration of Computational Chemistry for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding the structure, reactivity, and spectroscopic properties of this compound. doi.org DFT calculations can be used to model the keto-enol tautomerism of the cyclopentanone ring and to predict the relative stabilities of different conformers. researchgate.netacs.org
Furthermore, computational methods can be employed to investigate reaction mechanisms and predict the selectivity of chemical transformations. acs.org For example, DFT can help to rationalize the outcomes of nucleophilic additions to the α,β-unsaturated system, predicting whether 1,2- or 1,4-addition will be favored. pressbooks.pub This predictive power can guide the design of new reactions and catalysts. In conjunction with spectroscopic data, computational modeling can also aid in the interpretation of complex spectra. rsc.org
Potential as a Synthon in Unexplored Chemical Transformations
The rich chemical functionality of this compound, namely the conjugated system of the α,β-unsaturated ketone, makes it a versatile synthon for the construction of more complex molecules. nih.gov Its electrophilic character at both the carbonyl carbon and the β-carbon allows for a variety of nucleophilic addition reactions. rsc.org
Future research should explore its participation in a wider range of chemical transformations. As a Michael acceptor, it can react with a variety of nucleophiles in conjugate addition reactions. pressbooks.pub It is also a potential candidate for various cycloaddition reactions, serving as a building block for the synthesis of novel polycyclic systems. The reactivity of the exocyclic double bond and the carbonyl group can be further exploited in reactions such as epoxidations, reductions, and additions of organometallic reagents. acs.org The development of asymmetric catalytic versions of these transformations would be of particular importance for accessing chiral derivatives.
Interdisciplinary Research Opportunities
The unique structural features of this compound open up avenues for interdisciplinary research. Cyclopentanone derivatives are known to be important intermediates in organic synthesis and have applications in the fragrance industry. digitellinc.commdpi.com
In materials science, α,β-unsaturated ketones with extended π-systems have been investigated as photoinitiators for two-photon-induced polymerization. nih.gov The specific substitution pattern of this compound could be tuned to optimize its photophysical properties for applications in 3D microfabrication. mdpi.com
In medicinal chemistry, the α,β-unsaturated ketone moiety is a known pharmacophore present in many biologically active compounds. nih.gov The presence of this functional group can enhance the biological activity of molecules, and it is a known target for Michael addition reactions with biological nucleophiles. researchgate.net Therefore, derivatives of this compound could be synthesized and screened for a range of biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
